1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone
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Overview
Description
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity, a key enzyme involved in several signaling pathways.
Mechanism of Action
The mechanism of action of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone involves the inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity. 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone is a serine/threonine kinase that is involved in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and the tau protein phosphorylation pathway. The inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity by the compound leads to the modulation of these signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone are mainly attributed to its ability to inhibit 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity. The inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity can lead to the modulation of several downstream signaling pathways, which can have various effects on cellular processes. For example, the compound has been shown to have anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. Additionally, the compound has been shown to have neuroprotective effects by modulating the tau protein phosphorylation pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone for lab experiments is its high specificity for 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone inhibition. This specificity ensures that the compound does not interfere with other signaling pathways, which can lead to more reliable results. However, one of the limitations of the compound is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.
Future Directions
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone has several potential future directions for scientific research. One of the future directions is the development of more potent and selective 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone inhibitors that can have more significant therapeutic implications. Additionally, the compound can be studied for its potential applications in other diseases such as cancer and schizophrenia. Finally, the compound can be studied for its potential use as a tool compound for studying 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone signaling pathways and their role in disease pathogenesis.
Synthesis Methods
The synthesis of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone involves the reaction of 4-phenoxybenzoyl chloride with 1-piperidinylpropan-1-one in the presence of a base. The resulting intermediate is then reacted with pyrrolidin-2-one to obtain the final product. This synthesis method has been optimized for high yield and purity to ensure the reliability of the compound for scientific research.
Scientific Research Applications
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound has been shown to inhibit 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity, which plays a crucial role in several signaling pathways involved in these diseases. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-23-9-5-15-26(23)17-14-24(29)27-16-4-6-20(18-27)25(30)19-10-12-22(13-11-19)31-21-7-2-1-3-8-21/h1-3,7-8,10-13,20H,4-6,9,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOQIVPUXDYFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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